

Preliminary in vitro studies with RO27-3225 Tfa

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Compound of Interest

Compound Name: RO27-3225 Tfa

Cat. No.: B11934493

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An In-depth Technical Guide to the In Vitro Preliminary Studies of RO27-3225 Tfa

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO27-3225 is a potent and selective peptide agonist for the melanocortin 4 receptor (MC4R), with its trifluoroacetate salt form (Tfa) commonly used in research.[1][2][3] This document provides a technical overview of the preliminary in vitro studies of RO27-3225, focusing on its mechanism of action, quantitative data from key experiments, and the signaling pathways it modulates. The information presented here is intended to serve as a foundational guide for professionals in drug development and neuroscience research.

Core Compound Activity

RO27-3225 is chemically identified as Butir-His-D-Phe-Arg-Trp-Sar-NH2.[1][2] Its primary biological function is the selective activation of the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.[4] This agonism triggers a cascade of intracellular signaling events that have been implicated in various physiological processes, including the regulation of food intake, neuroinflammation, and neuroprotection.[5][6][7]

Quantitative Data Summary

The in vitro potency and selectivity of RO27-3225 have been characterized through various receptor binding and functional assays. The following table summarizes the key quantitative metrics reported in the literature.



Metric	Receptor	Value	Reference
EC50	MC4R	1 nM	[1][3][8][9]
EC50	MC1R	8 nM	[1][3]
Selectivity	MC4R vs. MC3R	>30-fold	[1][7][8][9]
IC50	MC4R	Lower than for MC3R	[7]

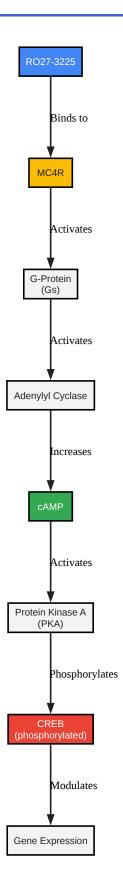
EC50 (Half maximal effective concentration) indicates the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 denotes greater potency. IC50 (Half maximal inhibitory concentration) in this context refers to the concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor, indicating binding affinity.

Signaling Pathways

The activation of MC4R by RO27-3225 initiates downstream signaling cascades that mediate its biological effects. The primary pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[7][10] Furthermore, studies have elucidated its role in modulating key inflammatory and apoptotic pathways.

General MC4R Agonist Signaling Pathway





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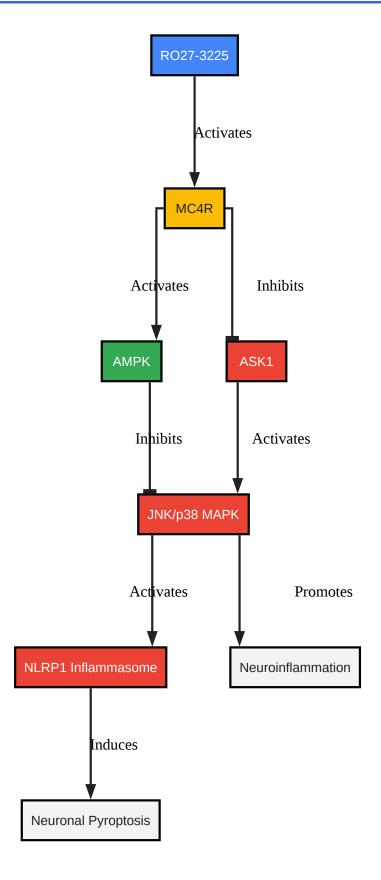
Caption: General signaling pathway following MC4R activation by RO27-3225.



Anti-inflammatory and Neuroprotective Pathways

RO27-3225 has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting specific stress-activated protein kinase pathways.





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Caption: RO27-3225 mediated anti-inflammatory and neuroprotective signaling.



Experimental Protocols

The following section details the methodology for a key in vitro experiment used to characterize the activity of RO27-3225.

Melanocortin Receptor-Based cAMP Assay

This assay is designed to determine the agonist activity (EC50) and binding affinity (IC50) of compounds at the MC3 and MC4 receptors.

Objective: To quantify the potency and selectivity of RO27-3225 for MC4R over MC3R.

Materials:

- Cells stably transfected with either human MC3R or MC4R.
- Cell culture medium (e.g., DMEM with 10% FBS).
- RO27-3225 Tfa.
- 3-isobutyl-1-methylxanthine (IBMX).
- Phosphate-buffered saline (PBS).
- 70% Ethanol.
- cAMP assay kit.

Procedure:

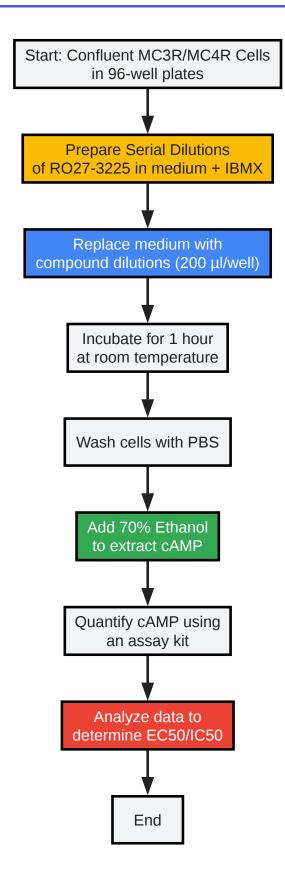
- Cell Culture: Culture the MC3R and MC4R transfected cells in 96-well plates until they reach confluence.
- Compound Preparation: Prepare serial dilutions of RO27-3225 in 100% DMSO. Further dilute these in the cell culture medium containing 0.1 mM IBMX. The final concentrations should typically range from 0.02 nM to 50 nM.
- Cell Stimulation: Remove the existing culture medium from the cells and replace it with 200 µl of the prepared compound dilutions.



- Incubation: Incubate the plates for 1 hour at room temperature.
- Cell Lysis: After incubation, wash the cells once with 200 μl/well of PBS. Extract the intracellular cAMP by adding 60 μl of 70% ethanol to each well.
- cAMP Measurement: Quantify the amount of cAMP in the ethanol lysate using a commercially available cAMP assay kit, following the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the RO27-3225
 concentration. Use a non-linear regression model to fit the data and determine the EC50
 values. For IC50 determination in a competitive binding assay, a similar procedure is
 followed with the addition of a constant concentration of a radiolabeled ligand.

Experimental Workflow Diagram





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Caption: Workflow for the in vitro cAMP assay to determine RO27-3225 activity.



Conclusion

The preliminary in vitro data for **RO27-3225 Tfa** strongly indicate that it is a highly potent and selective MC4R agonist. Its ability to activate specific signaling pathways associated with neuroprotection and anti-inflammation underscores its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound for various neurological and inflammatory conditions.

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